N-(3-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Description
N-(3-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C20H17ClFN3OS and its molecular weight is 401.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant area of research involving this compound is its synthesis and structural characterization. Novel compounds with similar structures have been synthesized and characterized using various spectroscopic techniques such as UV, IR, NMR, and mass spectrometry. These studies often involve density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds. Such research provides insights into the structural changes induced by substituting different electron-withdrawing groups and the thermodynamic stability and reactivity of these compounds (Shahana & Yardily, 2020).
Biological Activities
The potential biological activities of compounds structurally related to "(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone" have also been a subject of investigation. For instance, compounds with aminoquinoline and chlorophenyl groups have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential (Kuramoto et al., 2003). Additionally, some derivatives have exhibited distinct inhibition on the proliferation of cancer cell lines, suggesting their use in anticancer research (Tang & Fu, 2018).
Analytical Applications
Research has also explored the use of similar quinoline derivatives as analytical reagents. For example, 4,7-Phenanthroline-5,6-dione (a compound with structural similarities) has been used as a fluorogenic labeling reagent for the quality control of amino acids in pharmaceuticals, demonstrating the versatility of quinoline derivatives in analytical chemistry (Gatti et al., 2004).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. These studies help in elucidating the antibacterial activity of the compounds and their potential mechanisms of action (Shahana & Yardily, 2020).
Properties
IUPAC Name |
[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-2-1-3-15(10-13)24-19-16-11-14(22)4-5-18(16)23-12-17(19)20(26)25-6-8-27-9-7-25/h1-5,10-12H,6-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVXMHMOAONIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.